molecular formula C21H24N2S B12900318 N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine CAS No. 89707-32-4

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine

Cat. No.: B12900318
CAS No.: 89707-32-4
M. Wt: 336.5 g/mol
InChI Key: PEWQFIVOFJYDMG-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a phenylisoquinoline moiety linked to a diethylamino group via a sulfanyl-ethanamine chain. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfanyl-Ethanamine Chain: The sulfanyl-ethanamine chain can be attached through a nucleophilic substitution reaction, where the phenylisoquinoline derivative is reacted with a suitable sulfanyl-ethanamine precursor under basic conditions.

    Diethylation: The final step involves the diethylation of the amine group using diethyl sulfate or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Nitro or halogenated phenylisoquinoline derivatives.

Scientific Research Applications

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of neurological disorders and as an analgesic.

    Industry: Used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system, leading to modulation of neuronal activity.

    Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways, resulting in altered cellular functions.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways.

Comparison with Similar Compounds

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine can be compared with other isoquinoline derivatives, such as:

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neuroprotective effects.

The uniqueness of this compound lies in its specific structural features, such as the sulfanyl-ethanamine chain and the diethylamino group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89707-32-4

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

N,N-diethyl-2-(1-phenylisoquinolin-3-yl)sulfanylethanamine

InChI

InChI=1S/C21H24N2S/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3

InChI Key

PEWQFIVOFJYDMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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